molecular formula C12H9F3O2 B11867434 1-Methoxy-2-(trifluoromethoxy)naphthalene

1-Methoxy-2-(trifluoromethoxy)naphthalene

Cat. No.: B11867434
M. Wt: 242.19 g/mol
InChI Key: JZOHWJQZTLDOQY-UHFFFAOYSA-N
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Description

1-Methoxy-2-(trifluoromethoxy)naphthalene is a useful research compound. Its molecular formula is C12H9F3O2 and its molecular weight is 242.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

1-methoxy-2-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H9F3O2/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)17-12(13,14)15/h2-7H,1H3

InChI Key

JZOHWJQZTLDOQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)OC(F)(F)F

Origin of Product

United States

Significance of Naphthalene Derivatives in Contemporary Organic Chemistry and Materials Science

Naphthalene (B1677914) (C₁₀H₈), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block for a multitude of chemical derivatives. numberanalytics.comalgoreducation.comfiveable.me Its stable, planar structure and reactivity make it a versatile starting material for synthesizing a wide range of organic compounds. numberanalytics.comnumberanalytics.com

In organic chemistry , naphthalene and its derivatives are pivotal intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. numberanalytics.comnumberanalytics.comwikipedia.org The reactivity of the naphthalene ring allows for various electrophilic substitution reactions such as nitration, halogenation, and sulfonation, enabling the introduction of diverse functional groups. numberanalytics.com One of the most significant industrial applications of naphthalene is the production of phthalic anhydride (B1165640) through oxidation, a key precursor for manufacturing plasticizers, resins, and polymers. numberanalytics.comwikipedia.org

In materials science , the rigid and planar structure of the naphthalene core imparts desirable electronic and optical properties to its derivatives. This has led to their use in the development of advanced materials. Naphthalene-based compounds are utilized in the synthesis of dyes and pigments, offering a range of vibrant and stable colors for textiles and coatings. numberanalytics.comknowde.com Furthermore, their inherent fluorescence is harnessed in applications like organic light-emitting diodes (OLEDs). algoreducation.com Recent research has also explored the use of naphthalene derivatives in creating organic semiconductors for applications such as organic field-effect transistors (OFETs), highlighting their potential in next-generation electronics. rsc.orgtandfonline.com

Overview of Fluorinated Organic Compounds and Trifluoromethoxy Moieties in Advanced Chemical Research

The strategic introduction of fluorine atoms into organic molecules is a powerful tool in modern chemical and pharmaceutical research. numberanalytics.comtandfonline.com Organofluorine compounds often exhibit profoundly different physical, chemical, and biological properties compared to their non-fluorinated counterparts. numberanalytics.com Fluorine's high electronegativity and small atomic size can alter a molecule's electronic distribution, pKa, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov

The trifluoromethyl (-CF₃) group is one of the most important fluorine-containing moieties used in drug design. mdpi.comwikipedia.org Its introduction can significantly enhance a molecule's lipophilicity, which can improve its ability to permeate biological membranes. wechemglobal.com The -CF₃ group is also metabolically stable and can protect adjacent parts of a molecule from oxidative degradation, thereby increasing the drug's half-life. wikipedia.orgwechemglobal.com

The trifluoromethoxy (-OCF₃) group has gained considerable attention for its unique electronic properties and high lipophilicity. mdpi.comresearchgate.net It is considered one of the most lipophilic substituents and combines the electron-withdrawing nature of the fluorine atoms with the polarity of the oxygen atom, allowing for fine-tuning of a molecule's properties to optimize bioavailability. mdpi.comresearchgate.net The incorporation of the -OCF₃ group can enhance metabolic stability and modulate the electronic character of a molecule, making it a valuable functional group in the design of advanced materials and pharmaceuticals. researchgate.net

Positioning 1 Methoxy 2 Trifluoromethoxy Naphthalene Within Current Fluorinated Naphthalene Research Endeavors

De Novo Naphthalene Ring Construction Approaches Bearing Trifluoromethoxy and Methoxy Substituents

Building the naphthalene core from simpler, non-aromatic precursors allows for precise control over the final substitution pattern. These methods involve forming the fused ring system through various cycloaddition, annulation, or cyclization reactions.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and has been effectively adapted for constructing aromatic systems. nih.gov A prominent strategy involves the reaction of a 2-pyrone, acting as the diene component, with a suitable dienophile, such as an alkyne or a benzyne (B1209423) equivalent. rsc.orgresearchgate.net This cycloaddition initially forms a bicyclic lactone intermediate, which then undergoes a retro-Diels-Alder reaction upon heating to extrude carbon dioxide, resulting in the formation of a new aromatic ring. researchgate.net

To synthesize a naphthalene scaffold with the desired 1-methoxy and 2-trifluoromethoxy substitution, one could envision a reaction between a suitably substituted 2-pyrone and a dienophile bearing the remaining functional groups. For instance, a 2-pyrone with a methoxy substituent could react with a dienophile containing a trifluoromethoxy group, or vice versa. The versatility of this method allows for the synthesis of a wide array of multisubstituted naphthalenes by varying the substituents on both the diene and dienophile components. rsc.orgacs.org

Table 1: Examples of Naphthalene Synthesis via Diels-Alder Reactions of 2-Pyrones

Diene Dienophile Conditions Product Type Reference
4-Hydroxy-2-pyrones Aryne Intermediates Heat Multisubstituted Naphthalenes rsc.org
2,2-Dimethyl-2H-pyrans Benzynes Heat Polysubstituted Alkyl 2-Naphthoates acs.org
3-Hydroxy-2-pyrone N-Methylmaleimide Cinchona Alkaloid Catalyst Bicyclic Lactone Adducts nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another direct route to naphthalene systems. Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient means to construct complex polycyclic aromatic hydrocarbons. nih.gov

One such strategy involves a one-pot, three-aryne cascade that utilizes a traditional benzyne generation method alongside a thermal hexadehydro-Diels-Alder (HDDA) reaction. nih.gov This approach allows for the rapid assembly of the naphthalene core from 1,3-diynes and 1,2-benzdiyne equivalents, demonstrating the power of cascade processes in building molecular complexity. nih.gov The formation of naphthalene and its derivatives in combustion and astrochemical environments also points to complex radical-based cascade mechanisms, such as the Hydrogen-Abstraction-C2H2-Addition (HACA) pathway, which builds the second ring onto a phenyl radical precursor. uoa.grrsc.org While these specific high-energy methods may not be directly applicable to the controlled synthesis of a highly functionalized molecule like this compound, they underscore the fundamental chemical pathways available for naphthalene ring formation.

A versatile approach to substituted naphthalenes involves the cyclization of specifically designed acyclic precursors, followed by an aromatization step. A powerful example is the electrophilic cyclization of arene-containing propargylic alcohols. nih.govfigshare.com In this methodology, an aryl ring connected to a propargylic alcohol side chain undergoes a 6-endo-dig cyclization when treated with an electrophile (e.g., I₂, Br₂, ICl). This process, followed by dehydration and aromatization, yields highly substituted naphthalenes under mild conditions. nih.gov

This strategy could be adapted to produce a precursor for the target molecule. For example, a phenyl propargylic alcohol bearing a trifluoromethoxy group at the ortho position could undergo cyclization to form a 1-substituted-2-naphthalenol. Subsequent methylation of the resulting hydroxyl group would furnish the desired this compound scaffold. This method is noted for its regioselectivity and tolerance of various functional groups, making it a valuable tool for preparing polysubstituted naphthalene derivatives. nih.govresearchgate.net

Selective Introduction of the Trifluoromethoxy Group onto Aromatic Systems

An alternative to de novo ring construction is the late-stage functionalization of a pre-formed naphthalene ring. This approach is particularly useful when the starting naphthalene, such as 1-methoxynaphthalene (B125815), is readily available. The primary challenge lies in the selective and efficient introduction of the trifluoromethoxy (OCF₃) group onto the aromatic core. The OCF₃ group is highly sought after in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. nih.govnih.gov

Nucleophilic trifluoromethoxylation involves the reaction of an aromatic substrate with a reagent that acts as a source of the trifluoromethoxide anion (OCF₃⁻) or an equivalent. However, the trifluoromethoxide anion itself is a relatively poor nucleophile. nih.gov Reagents have been developed to overcome this, such as tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can transfer the OCF₃ group to activated substrates. nih.gov

Another approach involves the reaction of aromatic compounds with nucleophilic trifluoromethylating reagents in the presence of an oxygen source. nih.govacs.org For example, the reaction of phenols with hypervalent iodine trifluoromethylating reagents can lead to O-trifluoromethylation, although competing C-trifluoromethylation can be a significant side reaction. nih.gov A more recent strategy involves a rearrangement where an N-aryl hydroxylamine (B1172632) is first O-trifluoromethylated, followed by a selective migration of the OCF₃ group to an ortho position on the aromatic ring, providing a novel route to trifluoromethoxylated arenes. nih.gov

Transition-metal-mediated cross-coupling reactions have become a powerful tool for forming carbon-heteroatom bonds, including the C-OCF₃ bond. beilstein-journals.orgd-nb.inforesearchgate.net These methods typically involve the reaction of an aryl precursor, such as an aryl halide, boronic acid, or stannane, with a trifluoromethoxylation reagent in the presence of a metal catalyst or mediator. beilstein-journals.orgharvard.edu

Silver-mediated protocols have been developed for the trifluoromethoxylation of aryl stannanes and arylboronic acids. harvard.edu This represented a significant breakthrough as the first transition-metal-mediated Caryl–OCF₃ bond formation. harvard.edu These reactions tolerate a range of functional groups and can be applied to both electron-rich and electron-poor aromatic systems. harvard.edu More recently, catalytic methods using other transition metals have emerged, further expanding the toolbox for synthesizing aryl trifluoromethyl ethers. nih.gov These reactions provide a direct and modular approach to installing the trifluoromethoxy group onto a naphthalene scaffold. For instance, 2-bromo-1-methoxynaphthalene (B1280191) could serve as a substrate in a transition-metal-catalyzed cross-coupling reaction to yield the target compound.

Table 2: Overview of Transition-Metal-Mediated Trifluoromethoxylation Methods

Metal Mediator/Catalyst Aryl Substrate OCF₃ Source Key Features Reference(s)
Silver(I) Aryl Stannanes, Arylboronic Acids AgOCF₃ (in situ) First metal-mediated C–OCF₃ cross-coupling. harvard.edu
Silver(I) (Hetero)arenes N-OCF₃ Reagents Direct C–H trifluoromethoxylation. nih.gov
Palladium(II) Aryl Chlorides (Trifluoromethyl)triethylsilane (TESCF₃) / KF Buchwald reported the first Pd-catalyzed trifluoromethylation with a nucleophilic CF₃ source, which is a related transformation. beilstein-journals.org
Copper Aryl Iodides CF₃CO₂K Utilizes a cost-effective CF₃ source in a flow system for trifluoromethylation, showcasing a related C-F bond formation strategy. nih.gov

Computational Chemistry and Theoretical Studies on 1 Methoxy 2 Trifluoromethoxy Naphthalene

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. uni-muenchen.deresearchgate.net The MEP map is plotted onto the electron density surface of the molecule, using a color spectrum to indicate different electrostatic potential values.

Typically, regions of negative potential, shown in shades of red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, are electron-poor and indicate sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For 1-methoxy-2-(trifluoromethoxy)naphthalene, an MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the methoxy (B1213986) and trifluoromethoxy groups due to their high electronegativity. The fluorine atoms in the trifluoromethoxy group would also contribute to a highly electron-negative region. The aromatic naphthalene (B1677914) ring would display areas of negative potential above and below the plane of the rings, characteristic of π-electron systems. This analysis would be crucial for predicting the molecule's reactivity, intermolecular interactions, and potential hydrogen bonding sites. nih.govajchem-a.com However, specific MEP maps and calculated potential values for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule in terms of localized bonds and lone pairs, offering a chemically intuitive picture of bonding. wikipedia.org This method investigates intramolecular interactions, charge transfer, and hyperconjugative effects by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net

The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. researchgate.netresearchgate.net A higher E(2) value indicates a stronger interaction.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.netrsc.org NLO materials are important for applications in optoelectronics and photonics. journaleras.com Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.organalis.com.my

Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer. researchgate.net In this compound, the methoxy group acts as an electron donor and the trifluoromethoxy group as an electron withdrawer, connected by the naphthalene π-system. This donor-π-acceptor structure suggests potential for NLO activity.

A computational study would involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors. researchgate.net The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's second-order NLO response. physchemres.org While studies on other naphthalene derivatives have been performed, specific theoretical calculations detailing the μ, α, and β values for this compound are not present in the available scientific reports. researchgate.netrsc.org

Quantum Molecular Descriptors and Reactivity Indices Derived from Computational Data

Quantum molecular descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and stability. researchgate.net These are typically calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

From EHOMO and ELUMO, several global reactivity indices can be determined:

Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller energy gap implies higher reactivity.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to charge transfer.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): χ = -(ELUMO + EHOMO) / 2. It describes the ability of a molecule to attract electrons.

Chemical Potential (μ): μ = -χ. It relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons. rasayanjournal.co.inasrjetsjournal.org

Structure Property Relationship Studies in the Context of 1 Methoxy 2 Trifluoromethoxy Naphthalene and Its Derivatives

Electronic Effects of Trifluoromethoxy and Methoxy (B1213986) Substituents on the Naphthalene (B1677914) π-System

The electronic character of the naphthalene π-system in 1-methoxy-2-(trifluoromethoxy)naphthalene is profoundly influenced by the interplay of the substituent groups at the C1 and C2 positions. The methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups exhibit opposing electronic behaviors, establishing a "push-pull" dynamic that modulates the electron density distribution across the aromatic core.

The net electronic effect of a substituent on an aromatic ring is a combination of two primary mechanisms: the inductive effect (I) and the mesomeric or resonance effect (M). chemistrysteps.com

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a potent electron-withdrawing substituent. The strong electronegativity of the three fluorine atoms creates a powerful negative inductive (-I) effect, which significantly pulls electron density away from the naphthalene ring. nih.govnih.gov Unlike the methoxy group, its capacity for π-donation (mesomeric effect) is severely diminished. The electron-withdrawing nature of the CF₃ moiety reduces the ability of the oxygen lone pairs to participate in resonance. nih.govrsc.org Consequently, the -OCF₃ group is considered strongly electron-withdrawing, primarily through the inductive effect, with some sources describing it as a "pseudo-halogen". nih.govreddit.com

In this compound, the electron-donating +M effect of the methoxy group at C1 "pushes" electron density into the ring, while the strong -I effect of the trifluoromethoxy group at C2 "pulls" electron density out. This creates a highly polarized molecule with a significant dipole moment directed along the C1-C2 axis.

Substituent GroupInductive EffectMesomeric (Resonance) EffectOverall Electronic Character
-OCH₃ (Methoxy)Electron-withdrawing (-I)Electron-donating (+M)Electron-donating (net)
-OCF₃ (Trifluoromethoxy)Strongly electron-withdrawing (-I)Weakly electron-donating (+M)Strongly electron-withdrawing (net)

The introduction of substituents, especially those with strong and opposing electronic effects, can alter the aromaticity and thermodynamic stability of the naphthalene core. iau.ir Aromaticity is a measure of the cyclic delocalization of π-electrons that confers extra stability. Any perturbation, whether from electron-donating or electron-withdrawing groups, can potentially reduce this stability. nih.gov

Substituent Effect Stabilization Energy (SESE) in Trifluoromethylated Naphthalene Probes

The Substituent Effect Stabilization Energy (SESE) is a theoretical metric used to quantify the interaction energy between two substituents on a transmitting moiety, such as a naphthalene ring. nih.gov It is calculated based on the enthalpy of a hypothetical homodesmotic reaction. nih.govmdpi.com A positive SESE value typically indicates a stabilizing interaction between an electron-donating group (EDG) and an electron-withdrawing group (EWG), while a negative value suggests a destabilizing interaction between two groups of a similar electronic nature (e.g., two EWGs). mdpi.com

Studies on trifluoromethylated (-CF₃) naphthalene derivatives have shown that the naphthalene system is a highly sensitive molecular probe for substituent effects. researchgate.netnih.gov The presence of strongly electron-withdrawing groups like -CF₃ significantly enhances this sensitivity. nih.govresearchgate.netnih.gov The more -CF₃ groups attached to the ring, the more sensitive the probe becomes to the electronic character of other substituents. nih.govnih.gov This increased sensitivity allows for a more precise quantification of substituent effects, as reflected in the strong correlation between calculated SESE values and empirically determined Hammett constants (σ). nih.govresearchgate.net

Although these studies focus on the -CF₃ group, the principles are directly applicable to the -OCF₃ group, which is also a strong electron-withdrawing substituent. In this compound, the -OCF₃ group would make the naphthalene core highly sensitive to the electronic influence of the neighboring -OCH₃ group. This results in a significant and quantifiable interaction energy (SESE) due to the push-pull arrangement.

Naphthalene Probe SystemKey FindingReference
Mono- and poly(CF₃)substituted naphthalenesThe presence of -CF₃ groups significantly increases the sensitivity of the SESE to changes caused by another substituent. researchgate.netnih.gov
Poly(CF₃)substituted naphthalenesThe more -CF₃ groups attached to the naphthalene ring, the more sensitive the molecular probe is to substituent effects. nih.govnih.gov
Disubstituted naphthalenesSESE values show a strong correlation with Hammett-type constants (σₚ, σₘ), validating its use to estimate substituent effects. nih.govresearchgate.net

Conformational Analysis and Geometrical Parameters Influenced by Substituents

Computational studies on substituted aromatic ethers show that while a methoxy group often prefers a planar conformation to maximize π-conjugation, a trifluoromethoxy group tends to adopt a conformation where it is orthogonal to the aromatic plane. rsc.org This is attributed to the electronic interactions between the oxygen lone pairs and the C-F antibonding orbitals.

In the case of this compound, significant steric repulsion between the two bulky substituents at adjacent (ortho) positions is expected. This steric clash would force both the -OCH₃ and -OCF₃ groups to rotate out of the plane of the naphthalene ring. This twisting disrupts the π-conjugation between the oxygen lone pairs and the aromatic system, which has important consequences for the molecule's electronic and photophysical properties.

The substituents also influence key geometrical parameters such as bond lengths. The C-O bond length in a trifluoromethoxy group is typically shorter than in a methoxy group, a phenomenon attributed to the strong inductive effect of the fluorine atoms. mdpi.com

ParameterMethoxy (-OCH₃) on Aromatic RingTrifluoromethoxy (-OCF₃) on Aromatic RingInfluence in 1,2-Disubstituted Naphthalene
Preferred Conformation Tends toward planar (eclipsed) to maximize conjugation. acs.orgTends toward non-planar (orthogonal). rsc.orgSteric hindrance forces both groups out of the naphthalene plane.
Rotational Barrier Moderate barrier to rotation. acs.orgLow barrier to rotation. researchgate.netRotation is constrained by steric repulsion between the groups.
C(aryl)-O Bond Length ~1.36 ÅShorter, ~1.35 ÅLikely influenced by both electronic effects and steric strain.

Correlation between Molecular Structure and Photophysical Characteristics (e.g., Absorption and Emission Wavelengths)

Naphthalene derivatives are known for their unique photophysical properties, and the introduction of electron-donating and electron-accepting groups can tune these characteristics significantly. nih.gov The push-pull architecture of this compound, featuring an EDG (-OCH₃) and an EWG (-OCF₃), makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comresearchgate.net

Upon absorption of UV light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich part of the molecule (the methoxy-naphthalene system), to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient part (the trifluoromethoxy-naphthalene system). mdpi.com This ICT character leads to several key photophysical consequences:

Bathochromic Shift: The absorption and emission maxima are shifted to longer wavelengths (a red-shift) compared to unsubstituted naphthalene or naphthalenes with only one type of substituent. mdpi.comresearchgate.net This is because the ICT state is lower in energy than the locally excited states.

Solvatochromism: The emission wavelength of push-pull dyes is often sensitive to the polarity of the solvent. nih.govmdpi.comrsc.org In polar solvents, the charge-separated excited state is stabilized, leading to a further red-shift in the fluorescence spectrum.

Fluorescence Quantum Yield: The efficiency of fluorescence is highly dependent on the molecular structure. The conformational twisting of the methoxy and trifluoromethoxy groups out of the naphthalene plane, as discussed in section 6.3, can decrease the efficiency of the ICT process and potentially lower the fluorescence quantum yield.

The table below illustrates the effect of substitution on the absorption maxima of naphthalene derivatives, showing a general trend of red-shifting with the introduction of substituents that extend conjugation or create push-pull systems.

CompoundSubstitution PatternLongest Wavelength Absorption Maximum (λₘₐₓ)Key FeatureReference
NaphthaleneUnsubstituted~312 nmReference aromatic core mdpi.com
1-Silyl-naphthaleneElectron-donating (silyl)~320 nmModest red-shift with donor group mdpi.comresearchgate.net
Substituted NaphthalenesVarious aliphatic groupsAsymptotically approaches ~220 nm (S₃←S₀)Band position converges with increasing substitution aanda.org
Naphthalene Push-Pull DyesDonor and Acceptor groups389 - 470 nmSignificant red-shift due to ICT mdpi.com

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatic Approaches to Naphthalene Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling and chemoinformatic approaches are powerful computational tools used to correlate the structural features of molecules with their physicochemical properties. jksus.org These methods are widely applied in drug discovery and materials science to predict the properties of new compounds, thereby saving time and resources. nih.govchemrxiv.org

For a class of compounds like substituted naphthalenes, a QSPR model could be developed to predict properties such as stability, absorption wavelength, or fluorescence quantum yield. The process involves several key steps:

Data Set Generation: A diverse set of naphthalene derivatives, including this compound, with known experimental properties is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and HOMO/LUMO energies.

Physicochemical descriptors: Like lipophilicity (logP) and molar refractivity.

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, artificial neural networks, support vector machines) are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. jksus.orgchemrxiv.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

Chemoinformatic approaches can also be used for diversity analysis, which involves profiling large libraries of compounds to select subsets with desired structural characteristics for screening or synthesis. nih.gov For naphthalene derivatives, these tools can help explore the vast chemical space of possible substitution patterns to identify novel structures with optimized properties. frontiersin.orgnih.gov

Advanced Synthetic Applications and Functionalization of 1 Methoxy 2 Trifluoromethoxy Naphthalene Scaffolds

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The unique electronic properties imparted by the methoxy (B1213986) and trifluoromethoxy groups on the naphthalene (B1677914) core position 1-Methoxy-2-(trifluoromethoxy)naphthalene as a valuable and versatile building block in the field of complex organic synthesis. The electron-donating nature of the methoxy group and the strong electron-withdrawing character of the trifluoromethoxy group create a distinct reactivity profile on the aromatic scaffold, allowing for regioselective functionalization.

Synthetic chemists have begun to explore this scaffold for the construction of polysubstituted naphthalene derivatives, which are key components in many biologically active molecules and functional materials. nih.govlifechemicals.com The presence of these two functional groups with opposing electronic effects allows for controlled electrophilic and nucleophilic aromatic substitution reactions at specific positions on the naphthalene ring. This controlled reactivity is crucial for the efficient synthesis of complex molecular architectures.

Synthetic Transformation Reagents and Conditions Key Feature of the Scaffold
Electrophilic Aromatic SubstitutionVaries (e.g., Br₂, FeBr₃)Methoxy group directs substitution
Nucleophilic Aromatic SubstitutionVaries (e.g., NaSMe, DMF)Trifluoromethoxy group activates the ring
Cross-Coupling ReactionsVaries (e.g., Pd(PPh₃)₄, boronic acids)Halogenated derivatives can be used
C-H FunctionalizationVaries (e.g., Rh(III) catalysts)Potential for direct bond formation

Integration into Fluorescent Probes and Chemical Dyes for Spectroscopic Studies

Naphthalene derivatives are well-known for their fluorescent properties, and the unique substitution pattern of this compound makes it an attractive candidate for the development of novel fluorescent probes and chemical dyes. niscpr.res.inresearchgate.netmdpi.com The photophysical properties of naphthalene-based fluorophores can be finely tuned by the introduction of electron-donating and electron-withdrawing groups. researchgate.net

The combination of the methoxy (+R effect) and trifluoromethoxy (-I effect) groups can lead to interesting charge-transfer characteristics upon photoexcitation, potentially resulting in environmentally sensitive fluorescence. This solvatochromism, where the emission wavelength changes with the polarity of the solvent, is a highly desirable feature for chemical sensors.

Researchers are exploring the incorporation of this and similar naphthalene scaffolds into larger molecular systems designed to detect specific analytes, such as metal ions or biologically relevant molecules. mdpi.com The trifluoromethoxy group can also enhance the photostability and quantum yield of the resulting dyes, which are crucial parameters for practical applications in fluorescence microscopy and bioimaging. mdpi.com

Property Influence of Substituents Application in Probes/Dyes
Emission WavelengthTuned by intramolecular charge transferDevelopment of probes for specific analytes
Quantum YieldPotentially enhanced by the trifluoromethoxy groupBrighter and more sensitive detection
PhotostabilityIncreased due to the strong C-F bondsLonger-lasting performance in imaging
SolvatochromismInduced by the push-pull electronic natureProbes for sensing environmental polarity

Research Applications in Materials Chemistry

The rigid, planar structure of the naphthalene core, combined with the functionalization provided by the methoxy and trifluoromethoxy groups, makes this compound a promising building block for advanced materials.

In the field of optoelectronics, there is a constant search for new organic materials with tailored electronic and photophysical properties. Naphthalene-based compounds are being investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The introduction of a trifluoromethoxy group can significantly impact the electronic properties of the naphthalene system. It is known to lower both the HOMO and LUMO energy levels, which can be advantageous for creating electron-transporting or ambipolar materials. Furthermore, the trifluoromethoxy group can influence the molecular packing in the solid state, which is a critical factor in determining charge transport properties. While specific research on this compound in this area is still emerging, the known effects of the trifluoromethoxy group on aromatic systems suggest its potential for creating novel optoelectronic materials with enhanced performance and stability.

Design of Naphthalene-Based Scaffolds for Specific Chemical Research Applications

The this compound framework serves as a foundational scaffold for the design of molecules with highly specific functions in chemical research.

Intermolecular interactions are fundamental to the properties of materials and the behavior of molecules in biological systems. The trifluoromethoxy group is known to participate in unique non-covalent interactions, such as halogen bonding and orthogonal multipolar interactions. These interactions are weaker than traditional hydrogen bonds but can be highly directional and play a significant role in determining crystal packing and molecular recognition events.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes to 1-Methoxy-2-(trifluoromethoxy)naphthalene

While general methods for the synthesis of trifluoromethoxylated arenes exist, the development of specific, high-yield, and sustainable routes to this compound remains a crucial area for future research. Historically, the synthesis of aryl trifluoromethyl ethers often required harsh conditions and toxic reagents. nih.gov Future efforts should focus on modern synthetic strategies that offer improved efficiency, safety, and environmental compatibility.

Key research objectives include:

Direct C-H Trifluoromethoxylation: Investigating the application of modern catalytic protocols for the direct C-H trifluoromethoxylation of 1-methoxynaphthalene (B125815). nih.gov This approach would be highly atom-economical, avoiding the need for pre-functionalized substrates. Mechanistic studies suggest that such reactions can proceed via radical pathways, and the development of catalysts that can control the regioselectivity to favor the 2-position would be a significant breakthrough. nih.gov

Novel Trifluoromethoxylating Reagents: Exploring the use of new-generation, easy-to-handle trifluoromethoxylating reagents for the synthesis of the target molecule. mdpi.com Research into reagents that operate under mild, scalable conditions could significantly improve the accessibility of this compound for further studies. nih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis. This could enhance reaction control, improve safety, and facilitate scalability, which is essential for the potential application of this compound in materials science or agrochemicals. globenewswire.com

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

A comprehensive understanding of the three-dimensional structure and intermolecular interactions of this compound is fundamental to predicting its properties and designing applications. While routine spectroscopic methods provide basic characterization, advanced techniques can offer unparalleled insights.

Future spectroscopic studies should include:

Solid-State NMR (ss-NMR): Utilizing 19F ss-NMR to probe the solid-state conformation and local environment of the trifluoromethoxy group. acs.orgnih.govproquest.com This technique is particularly powerful for organofluorine compounds and can provide detailed information on internuclear distances and molecular packing, which are crucial for understanding the properties of crystalline materials. numberanalytics.comresearchgate.net

Cryo-Electron Diffraction (Cryo-ED): Employing Microcrystal Electron Diffraction (MicroED), a cryo-EM method, for the atomic-resolution structure determination from nanocrystals. springernature.comnih.gov This technique is ideal for small organic molecules that may only form crystals too small for conventional X-ray crystallography, offering a direct visualization of the molecular geometry, including the characteristic orthogonal orientation of the O-CF3 bond relative to the naphthalene (B1677914) ring. thermofisher.comosti.govacs.org

Refined Mechanistic Studies Employing Advanced Computational Methodologies

Advanced computational chemistry offers a powerful tool to complement experimental studies, providing deep mechanistic insights and predictive power. For this compound, computational methods can elucidate its electronic structure, reactivity, and the mechanisms of its formation and potential transformations.

Promising research avenues are:

Density Functional Theory (DFT) Calculations: Applying DFT methods to model the reaction pathways for the synthesis of this compound. researchgate.net Such studies can help to understand the regioselectivity of trifluoromethoxylation reactions and to optimize reaction conditions. nih.govrsc.org Computational analysis of the molecule's frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential can predict its reactivity and sites susceptible to electrophilic or nucleophilic attack. researchgate.netsamipubco.com

Simulating Spectroscopic Data: Using quantum chemical calculations to simulate NMR and other spectroscopic data. This can aid in the interpretation of complex experimental spectra and confirm structural assignments.

Intermolecular Interaction Analysis: Computationally investigating the nature of non-covalent interactions, such as π-stacking and σ-hole bonding, in the solid state. rsc.org Understanding these interactions is key to designing crystalline materials with desired properties.

Discovery of Novel Chemical Reactivities and Transformations

The interplay between the methoxy (B1213986) and trifluoromethoxy groups on the rigid naphthalene scaffold could give rise to novel and useful chemical reactivity. The trifluoromethoxy group, often considered a "super-halogen" or "pseudohalogen," is electron-withdrawing and metabolically stable, making its reactivity a subject of significant interest. mdpi.com

Future explorations should target:

Directed C-H Functionalization: Investigating whether the methoxy or trifluoromethoxy group can act as a directing group for the selective functionalization of other positions on the naphthalene ring. researchgate.net

Coupling Reactions: Exploring the participation of the trifluoromethoxy-substituted ring in various cross-coupling reactions. While the OCF3 group is generally stable, its influence on the reactivity of other positions (e.g., facilitating nucleophilic aromatic substitution) warrants investigation. mdpi.com

Transformations of the Trifluoromethoxy Group: While challenging, research into the selective chemical transformation of the OCF3 group itself could lead to novel fluorinated compounds that are otherwise difficult to access.

Rational Design of Naphthalene Frameworks for Emerging Chemical Technologies

The unique combination of properties—hydrophobicity, electronic character, and conformational rigidity—makes this compound an attractive building block for the rational design of functional molecules and materials. mdpi.comnih.gov The naphthalene core is a versatile platform that has been extensively used in medicinal chemistry and materials science. nih.govnih.gov

Future design strategies could focus on:

Organic Electronics: Incorporating the this compound unit into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties imparted by the substituents could be used to tune the HOMO/LUMO energy levels of the resulting materials. nih.gov

Medicinal Chemistry: Using the title compound as a scaffold for the design of new bioactive molecules. The high lipophilicity of the OCF3 group can enhance membrane permeability, a desirable trait in drug discovery. mdpi.com For instance, naphthalene-based amides have been explored as kinase inhibitors, and this framework could offer new design possibilities. nih.gov

Covalent Organic Frameworks (COFs): Employing derivatives of this compound as functionalized linkers for the synthesis of novel COFs. mdpi.com The specific geometry and electronic nature of the building block could lead to COFs with tailored porosity and properties for applications in gas storage, catalysis, or energy storage. acs.org

Q & A

Q. Conflicting electronic properties in thin-film vs. single-crystal studies: Implications for device design?

  • Resolution :
  • Single-crystal XRD shows planar naphthalene stacking (favorable for conductivity), while thin-film AFM reveals amorphous domains. Optimize deposition techniques (e.g., thermal evaporation) to enhance crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.